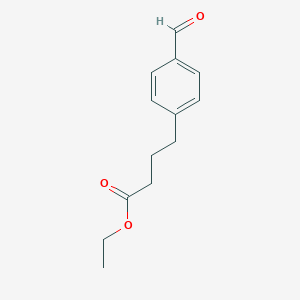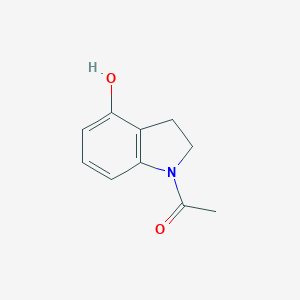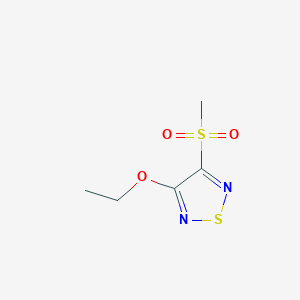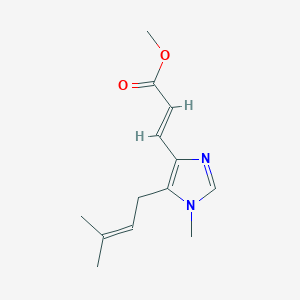![molecular formula C22H27N5O8S B070497 (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine CAS No. 181145-52-8](/img/structure/B70497.png)
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to a decrease in the activity of certain pathways or processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and the concentration used. In medicine, it has been shown to have anti-cancer and anti-inflammatory effects, as well as potential neuroprotective effects. In agriculture, it has been shown to have herbicidal and pesticidal effects. In materials science, it has been shown to have catalytic and electronic properties.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine in lab experiments include its potential as a versatile compound with various applications in different fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine include further studies on its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent in medicine. In agriculture, further studies on its potential as a pesticide and herbicide are needed. In materials science, further studies on its catalytic and electronic properties are needed. Additionally, further research is needed to fully understand its mechanism of action and potential side effects in all applications.
Synthesis Methods
The synthesis of (E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine involves the reaction of (E)-2,5-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine-3-carboxylic acid with 2-(2-chloroethoxy)ethylamine and morpholine. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified by various methods such as recrystallization or chromatography.
Scientific Research Applications
(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for neurological disorders. In agriculture, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been studied for its potential as a catalyst and as a component in electronic devices.
Properties
| 181145-52-8 | |
Molecular Formula |
C22H27N5O8S |
Molecular Weight |
521.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine |
InChI |
InChI=1S/C18H23N5O4S.C4H4O4/c1-21-13-15-17(20-27-12-9-23-7-10-26-11-8-23)14-5-3-4-6-16(14)22(2)28(24,25)18(15)19-21;5-3(6)1-2-4(7)8/h3-6,13H,7-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b20-17+;2-1+ |
InChI Key |
TYHXTVNIVMCRIX-ZUTPTFRTSA-N |
Isomeric SMILES |
CN1C=C2/C(=N/OCCN3CCOCC3)/C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C=C2C(=NOCCN3CCOCC3)C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C=C2C(=NOCCN3CCOCC3)C4=CC=CC=C4N(S(=O)(=O)C2=N1)C.C(=CC(=O)O)C(=O)O |
synonyms |
2H-Pyrazolo(3,4-c)(2,1)benzothiazepin-4(9H)-one, 2,9-dimethyl-, O-(2-( 4-morpholinyl)ethyl)oxime, 10,10-dioxide, (Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



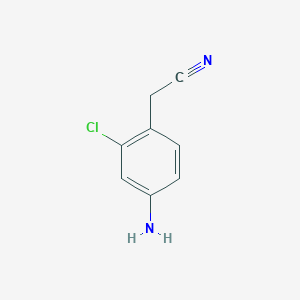
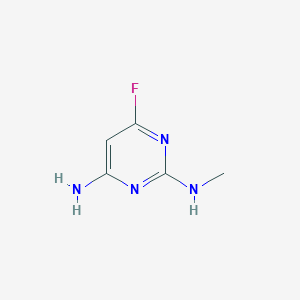
![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)
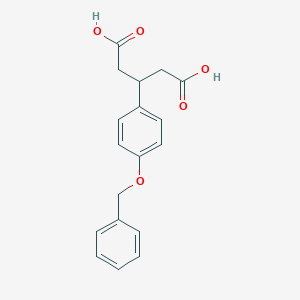


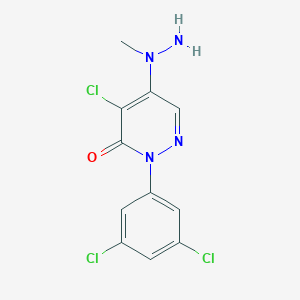
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
